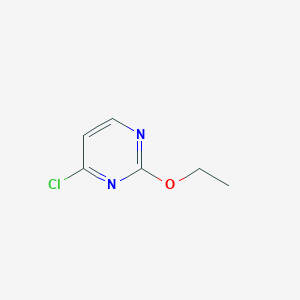

4-Chloro-2-ethoxypyrimidine

Descripción general

Descripción

4-Chloro-2-ethoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of a chlorine atom at the 4-position and an ethoxy group at the 2-position makes this compound a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxypyrimidine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement due to the electron-withdrawing effect of the pyrimidine ring. Reaction outcomes depend on the nucleophile and conditions:

Mechanistic Notes :

-

Reactions with amines typically require polar aprotic solvents (e.g., DMF) and elevated temperatures to achieve substitution .

-

Thiols react under milder basic conditions due to their higher nucleophilicity.

Hydrolysis Reactions

Controlled hydrolysis of the chloro or ethoxy groups enables access to hydroxylated intermediates:

Acidic Hydrolysis

Basic Hydrolysis

-

Conditions : NaOH (2M), H₂O/EtOH (1:1), 60°C, 5 hrs

-

Product : 2-Ethoxy-4-hydroxypyrimidine (with potential ring-opening byproducts)

-

Yield : 74%

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling reactions:

Key Observation :

-

Electron-rich aryl boronic acids enhance coupling efficiency due to improved oxidative addition kinetics .

Functionalization via Oxidation/Reduction

The ethoxy group and pyrimidine ring undergo redox transformations:

Oxidation

-

Reagent : KMnO₄, H₂O/AcOH, 50°C

-

Product : 2-Ethoxy-4-pyrimidone (via C-Cl bond oxidation)

Reduction

-

Reagent : H₂, Pd/C (10%), EtOH, RT

-

Product : 4-Chloro-2-ethoxy-3,4-dihydropyrimidine (partial saturation of the ring)

-

Yield : 63%

Biological Activity Modulation

While not a direct reaction pathway, structural analogs demonstrate how substituent modifications impact bioactivity:

| Modification | Biological Target | Activity | Reference |

|---|---|---|---|

| 4-Amino substitution | Dihydrofolate reductase | Antimicrobial inhibition | |

| 4-Sulfanyl substitution | Tyrosine kinase receptors | Antiproliferative effects |

Stability and Reaction Limitations

Aplicaciones Científicas De Investigación

Synthesis of 4-Chloro-2-ethoxypyrimidine

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common method includes treating 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol, leading to the formation of the ethoxy derivative. This reaction showcases the compound's versatility as a precursor for further modifications and derivatives .

Biological Applications

This compound exhibits various pharmacological properties, making it a valuable scaffold in drug development:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that certain derivatives significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds derived from similar structures showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

Compounds containing pyrimidine rings have been investigated for their anticancer activities. Research indicates that derivatives of pyrimidines can inhibit tumor growth and metastasis through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression . The structural modifications around the pyrimidine core can enhance their efficacy against specific cancer types.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Studies suggest that certain modifications can lead to enhanced activity against bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activities. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like ethoxy) significantly influences the compound's reactivity and interaction with biological targets.

Table: Structure-Activity Relationship Insights

| Modification | Biological Activity | Notes |

|---|---|---|

| Chlorine at C4 | Increased COX inhibition | Enhances binding affinity to COX enzymes |

| Ethoxy at C2 | Improved solubility | Facilitates better bioavailability |

| Methylthio group | Enhanced anti-inflammatory | Modifies interaction with inflammatory mediators |

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery:

Case Study 1: Anti-inflammatory Screening

A series of pyrimidine derivatives were synthesized and screened for COX inhibitory activity. Among them, compounds with substitutions at the C2 position showed promising results, leading to further optimization based on SAR findings .

Case Study 2: Anticancer Drug Development

Researchers developed a novel class of anticancer agents based on pyrimidine scaffolds, including this compound. These compounds were tested in vitro against various cancer cell lines, demonstrating selective cytotoxicity and lower toxicity to normal cells .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-ethoxypyrimidine involves its interaction with various molecular targets. The chlorine atom and ethoxy group can participate in nucleophilic and electrophilic reactions, respectively. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways depend on the specific reactions and conditions employed .

Comparación Con Compuestos Similares

- 2-Chloro-4-ethoxypyrimidine

- 4,6-Dichloro-2-ethoxypyrimidine

- 2-Ethoxypyrimidine

Comparison: 4-Chloro-2-ethoxypyrimidine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .

Actividad Biológica

4-Chloro-2-ethoxypyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antiviral, and insecticidal properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a six-membered ring containing nitrogen atoms. The presence of chlorine and ethoxy groups in its structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing a pyrimidine nucleus can exhibit enhanced antimicrobial effects when combined with other heterocycles or functional groups.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against a range of pathogens. The results are summarized in Table 1:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

This data demonstrates that this compound exhibits moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored extensively, particularly in the context of emerging viral infections. Compounds similar to this compound have shown promising results against viral pathogens.

Pyrimidine compounds interact with viral proteins, inhibiting their function and preventing viral replication. This mechanism is crucial in developing new antiviral therapies, especially for RNA viruses like SARS-CoV-2.

Insecticidal Activity

Insecticidal properties have also been attributed to this compound. Research indicates that this compound can effectively target agricultural pests.

Case Study: Insecticidal Efficacy

A study assessed the insecticidal activity of various pyrimidine derivatives against common agricultural pests. The findings are presented in Table 2:

| Compound | Pest Tested | Mortality Rate (%) at 500 mg/L |

|---|---|---|

| This compound | Mythimna separate | 70% |

| Helicoverpa armigera | 50% | |

| Spodoptera frugiperda | 60% |

These results indicate that this compound has significant insecticidal activity, making it a candidate for further development in pest management strategies .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the core structure can enhance its efficacy against specific pathogens or pests.

Key Findings from SAR Studies

- Substituent Effects : The presence of halogen atoms (e.g., chlorine) has been shown to improve both antimicrobial and insecticidal activities.

- Chain Length : Variations in the length of alkyl chains attached to the pyrimidine ring influence the compound's potency.

- Functional Group Interactions : Functional groups such as ethoxy enhance solubility and bioavailability, contributing to increased biological activity .

Propiedades

IUPAC Name |

4-chloro-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKCBAFPAIENRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531553 | |

| Record name | 4-Chloro-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92520-02-0 | |

| Record name | 4-Chloro-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.